molecular formula C21H30N2O4 B12281548 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

Cat. No.: B12281548
M. Wt: 374.5 g/mol
InChI Key: JQRKXLAPRZHMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a decane backbone, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification processes, often optimized for yield and purity. These methods typically employ automated synthesis modules to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking necroptotic cell death pathways. This inhibition is achieved through binding to the active site of RIPK1, preventing its activation and subsequent signaling .

Properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-13-7-10-21(23)11-14-22(15-12-21)18(24)26-16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRKXLAPRZHMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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